Methyl 3,3-dimethoxypropionate
Description
Contextualization within Modern Synthetic Chemistry
Modern synthetic chemistry is characterized by a relentless pursuit of novel and efficient methods for the construction of complex molecules. This drive is fueled by the need for new pharmaceuticals, agrochemicals, and materials with tailored properties. dataintelo.com In this context, the development of versatile building blocks—small, readily available molecules that can be elaborated into more complex structures—is of paramount importance. Methyl 3,3-dimethoxypropionate fits this description perfectly, serving as a reliable and adaptable starting material in a wide array of synthetic transformations. ontosight.aicymitquimica.com Its utility is underscored by the increasing demand for specialty chemicals and the continuous innovation within the chemical industry. dataintelo.com
The compound is a colorless to pale yellow liquid with a pleasant odor. cymitquimica.com Key physical and chemical properties are summarized in the table below:
| Property | Value |
| CAS Number | 7424-91-1 |
| Molecular Formula | C6H12O4 |
| Molecular Weight | 148.16 g/mol |
| Boiling Point | 77 °C at 20 mmHg (lit.) |
| Density | 1.045 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.41 (lit.) |
| Data sourced from multiple references. chemicalbook.comscbt.comsigmaaldrich.comsigmaaldrich.comnih.govcymitquimica.comthermofisher.com |
Strategic Importance as a C3 Building Block and Synthetic Intermediate
The strategic value of this compound lies in its function as a C3 building block. researchgate.net Its structure features a three-carbon chain with a methyl ester at one end and a dimethyl acetal (B89532) at the other. The acetal group serves as a protected form of an aldehyde, a highly reactive functional group. This protection allows chemists to perform reactions on the ester portion of the molecule without affecting the latent aldehyde. Subsequently, the acetal can be deprotected under mild acidic conditions to reveal the aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions.
This "masked" functionality makes this compound a valuable precursor for the synthesis of a diverse range of compounds. It is a key intermediate in the production of pharmaceuticals, agrochemicals such as herbicides, insecticides, and fungicides, and even fragrances and flavoring agents. dataintelo.comontosight.aicymitquimica.com For instance, it has been utilized in the synthesis of 3-indolyl α,β-unsaturated carbonyl compounds. chemicalbook.comscbt.comsigmaaldrich.com
Evolution of Research Trajectories for this compound
The application of this compound in organic synthesis has evolved significantly over time. Initially employed in relatively straightforward synthetic sequences, its use has expanded to more complex and stereoselective transformations. A notable example is its application in the synthesis of bioactive natural products.
In one such instance, commercially available this compound was a starting point for the synthesis of a key fragment of symplocamide A, a cyclodepsipeptide with potential as a protease inhibitor. mdpi.com The synthesis involved converting the methyl ester to a Weinreb amide, followed by the addition of a lithium acetylide to form a propargyl ketone. mdpi.com This ketone was then stereoselectively reduced using Noyori's asymmetric transfer hydrogenation to yield the desired alcohol. mdpi.comresearchgate.net This example highlights a shift towards using this building block in highly sophisticated, multi-step syntheses that require precise control over stereochemistry.
Furthermore, research has focused on developing more efficient and environmentally friendly methods for the synthesis of this compound itself. One reported method involves the palladium-catalyzed oxidation of acrylic acid in methanol (B129727). researchgate.net This process achieved a high conversion rate and selectivity, demonstrating a move towards more sustainable synthetic routes. researchgate.net
Scope and Significance of this compound Research in Contemporary Academia
In contemporary academic research, this compound continues to be a focal point for the development of new synthetic methodologies and the total synthesis of complex target molecules. Its versatility makes it an ideal substrate for testing new reactions and strategies. For example, it has been used in the development of cyclopropylideneacetates through a sequence involving a Kulinkovich reductive cyclopropanation. researchgate.net
The compound's importance is also evident in its role as a precursor to other valuable synthetic intermediates, such as methyl coumalate, which is accessible in a single step from this compound. dur.ac.uk Methyl coumalate, in turn, is a valuable diene in Diels-Alder reactions. dur.ac.uk
The broad applicability of this compound across various sectors, including pharmaceuticals and agrochemicals, ensures its continued relevance in academic and industrial research. dataintelo.com The global market for this compound is projected to grow, driven by the increasing demand for the complex chemical entities derived from it. dataintelo.com This economic outlook further underscores the ongoing significance of research into the synthesis and applications of this versatile C3 building block.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3,3-dimethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-8-5(7)4-6(9-2)10-3/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCVPMKCDDNUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225230 | |
| Record name | Methyl 3,3-dimethoxypropionate | |
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Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7424-91-1 | |
| Record name | Methyl 3,3-dimethoxypropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7424-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 3,3-dimethoxypropionate | |
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| Record name | 7424-91-1 | |
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| Record name | Methyl 3,3-dimethoxypropionate | |
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| Record name | Methyl 3,3-dimethoxypropionate | |
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Advanced Synthetic Methodologies for Methyl 3,3 Dimethoxypropionate Production
Catalytic Oxidation Pathways to Methyl 3,3-Dimethoxypropionate
Catalytic oxidation offers a direct and efficient approach to synthesizing this compound. The use of transition metal catalysts, particularly palladium and copper, has been a primary focus in the development of these methods.
Palladium and Copper Co-catalyzed Oxidation of Acrylic Acid Derivatives
The co-catalyzed oxidation of acrylic acid derivatives using a palladium and copper system is a prominent method for producing this compound. In this process, acrylic acid is oxidized by oxygen in a methanol (B129727) solvent with a PdCl2/CuCl2 catalyst. researchgate.netresearchgate.net This reaction can achieve a high conversion rate of acrylic acid, up to 95.2%, with a selectivity for this compound reaching 90.6% under optimized conditions of 35 °C and 5 atm. researchgate.netresearchgate.netresearchgate.net
Another approach involves the acetalization of terminal alkenes like ethyl acrylate (B77674) and acrylonitrile (B1666552) with alcohols in the presence of oxygen. This reaction is effectively catalyzed by Pd(OAc)2 supported on activated carbon in combination with molybdovanadophosphate (NPMoV). researchgate.net For instance, the acetalization of ethyl acrylate with ethanol, acidified with CH3SO3H under an oxygen atmosphere, can yield ethyl 3,3-diethoxypropionate in quantitative amounts. researchgate.net
Mechanistic Postulations in Palladium-Catalyzed Oxidation Processes
The proposed reaction pathway for the palladium-catalyzed oxidation of acrylic acid in methanol suggests a two-step process. researchgate.netresearchgate.net The initial step is the esterification of acrylic acid in the methanol solvent to form methyl acrylate. researchgate.netresearchgate.net Subsequently, the methyl acrylate reacts with oxygen to generate an intermediate aldehyde. This aldehyde then reacts with methanol to form the final product, this compound. researchgate.netresearchgate.net
Further mechanistic insights suggest that in related palladium-catalyzed reactions, the process can involve the formation of a phosphonium (B103445) enolate intermediate when a trialkylphosphine attacks the β-carbon of a propiolate. oup.com This intermediate then abstracts a proton from an alcohol to form a phosphonium alkoxide. The subsequent conjugate addition of the alkoxy anion and elimination of the phosphine (B1218219) catalyst yields the final product. oup.com While this specific mechanism describes the addition of alcohols to α,β-unsaturated alkynic acid esters, it provides a framework for understanding the types of intermediates and steps that could be involved in the palladium-catalyzed oxidation of acrylic acid derivatives.
Influence of Catalyst Systems and Reaction Parameters on this compound Yield and Selectivity
The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of this compound. The PdCl2/CuCl2 system has demonstrated high efficiency, with an acrylic acid conversion of 95.2% and a this compound selectivity of 90.6% being achieved at a temperature of 35 °C and a pressure of 5 atm. researchgate.netresearchgate.net
The development of a palladium(II)-catalyzed oxidation of methyl acrylate in supercritical CO2 has also been shown to afford methyl 3,3-dimethoxypropanoate with excellent conversion and selectivity. researchgate.net The use of a supported catalyst, such as Pd(OAc)2 on activated carbon combined with molybdovanadophosphate (NPMoV), has been effective for the acetalization of acrylate esters, leading to quantitative yields of the corresponding di-alkoxypropionate. researchgate.net
| Catalyst System | Substrate | Solvent | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity (%) |
| PdCl2/CuCl2 | Acrylic Acid | Methanol | 35 | 5 | 95.2 | 90.6 researchgate.netresearchgate.net |
| Pd(OAc)2/NPMoV/C | Ethyl Acrylate | Ethanol | Not Specified | 1 (O2) | Quantitative | Not Specified researchgate.net |
| Pd(II) | Methyl Acrylate | Supercritical CO2 | Not Specified | Not Specified | Excellent | Excellent researchgate.net |
Alternative Synthetic Routes to this compound
Beyond catalytic oxidation, other synthetic strategies have been developed for the production of this compound. These include condensation reactions and the methanolysis of specific precursors.
Condensation Reactions Involving Methyl Formate (B1220265) and this compound Precursors
A notable alternative route involves the condensation of methyl formate with this compound. organic-chemistry.orgorganic-chemistry.org This reaction, conducted in the presence of sodium hydride, produces the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org This resulting sodium salt is a stable reagent that can readily react with amidinium salts to generate various 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields. organic-chemistry.org This method provides an indirect but versatile pathway utilizing this compound as a key starting material for the synthesis of more complex heterocyclic compounds. organic-chemistry.org
Methanolysis of Trans-Methyl-β-benzolsulfonyl-acrylate for this compound Generation
While direct search results for the methanolysis of trans-methyl-β-benzolsulfonyl-acrylate to specifically yield this compound are not prevalent, the general principles of methanolysis on activated acrylic systems are relevant. Methanolysis, the cleavage of a bond by reaction with methanol, is a common transformation in organic synthesis. In the context of an activated acrylate like a β-benzolsulfonyl derivative, the sulfonyl group acts as a good leaving group. The reaction would likely proceed via nucleophilic attack of methanol at the β-position of the acrylate, followed by subsequent reaction steps that could potentially lead to the formation of this compound, although this specific transformation is not explicitly detailed in the provided search results.
Synthesis via Ketene (B1206846) Dimer and Trimethyl Orthoformate under Catalytic Conditions
A notable synthetic route to this compound involves the reaction of a ketene dimer with trimethyl orthoformate in the presence of a catalyst. patsnap.com This method is characterized by its use of readily available starting materials. patsnap.com The reaction is typically conducted in an alcohol-based solvent, such as methanol, under the influence of an alkaline catalyst. patsnap.com
The process involves dissolving the ketene dimer in the solvent, followed by the addition of the alkaline substance. Trimethyl orthoformate is then introduced, often dropwise, to control the reaction. The synthesis is generally carried out at temperatures ranging from 25°C to 90°C. patsnap.com An example of an alkaline substance used is anhydrous sodium carbonate. patsnap.com The molar ratio of the reactants and catalyst is a critical parameter, with a typical ratio of ketene dimer to trimethyl orthoformate to the alkaline substance being controlled within the range of 1:(1.0-5.0):(0.5-5.0). patsnap.com Following the reaction, the product, a colorless oily liquid, is obtained through distillation under reduced pressure. patsnap.com
Detailed findings from specific examples of this synthesis are presented in the table below.
Table 1: Synthesis of this compound from Ketene Dimer
| Example | Ketene Dimer (g) | Solvent (Methanol, mL) | Alkaline Catalyst (Anhydrous Sodium Carbonate, g) | Trimethyl Orthoformate (g) | Reaction Temperature (°C) | Reaction Time (min) |
|---|---|---|---|---|---|---|
| 1 | 20.00 | 50 | 50.49 | 75.64 | 25 | 60 |
| 2 | 25.00 | 50 | 45.49 | 70.64 | 25 | 60 |
| 3 | 18.00 | 50 | 49.49 | 74.64 | 25 | 60 |
This data is derived from a patented synthesis method. patsnap.com
Process Optimization and Scale-Up Investigations for this compound Production
The optimization of synthetic processes for this compound is crucial for improving efficiency and facilitating large-scale production. Research into the oxidation of acrylic acid in methanol using a Palladium(II) chloride/Copper(II) chloride (PdCl₂/CuCl₂) catalyst has shown high conversion and selectivity. researchgate.netresearchgate.net In one study, an acrylic acid conversion of 95.2% and a this compound selectivity of 90.6% were achieved at a controlled temperature of 35°C and a pressure of 5 atm. researchgate.netresearchgate.net This suggests a potential reaction pathway where the initial step is the esterification of acrylic acid, followed by the oxidation of the resulting methyl acrylate to an intermediate aldehyde, which then reacts with methanol to form the final product. researchgate.netresearchgate.net
The viability of using this compound in large-scale syntheses has been demonstrated. In the practical and scalable synthesis of halo quinolin-2(1H)-ones, this compound is used to acylate halo anilines under basic conditions, achieving quantitative yields. acs.org This process was successfully conducted on an 800 g scale, indicating the compound's suitability for industrial applications. acs.org Such scalable procedures underscore the importance of robust and high-yielding synthetic steps involving this intermediate. acs.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. dur.ac.uk The synthesis of this compound can be evaluated through this lens, particularly in routes that utilize catalysis and mild reaction conditions. researchgate.netdur.ac.uk
One approach that aligns with green chemistry principles is the palladium-catalyzed oxidation of methyl acrylate. researchgate.net This method is characterized by its mild and environmentally benign conditions. researchgate.net The use of a catalyst is a core principle of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often reducing the need for stoichiometric reagents and minimizing waste. dur.ac.uk
Mechanistic Investigations and Reactivity Profiles of Methyl 3,3 Dimethoxypropionate
Acetal (B89532) Reactivity and Hydrolysis Mechanisms within Methyl 3,3-Dimethoxypropionate Framework
The dimethyl acetal group in this compound is susceptible to hydrolysis under acidic conditions, a reaction of fundamental importance in synthetic chemistry for deprotection strategies. researchgate.netchemistrysteps.com The generally accepted mechanism for acid-catalyzed acetal hydrolysis proceeds through a series of reversible steps. chemistrysteps.compearson.comyoutube.com
The process initiates with the protonation of one of the methoxy (B1213986) groups by an acid catalyst, converting it into a good leaving group (methanol). chemistrysteps.comyoutube.com Subsequent departure of the methanol (B129727) molecule is assisted by the neighboring oxygen atom, which forms a resonance-stabilized oxonium ion. chemistrysteps.com This electrophilic intermediate is then attacked by a water molecule. chemistrysteps.com A final deprotonation step regenerates the acid catalyst and yields a hemiacetal. pearson.com The process repeats with the second methoxy group, ultimately leading to the formation of the corresponding aldehyde, in this case, methyl 3-oxopropanoate, and two equivalents of methanol. youtube.com
The rate of hydrolysis is dependent on the acidity of the medium, with general acid catalysis often observed. acs.orglookchem.comrsc.org This implies that any species capable of donating a proton can facilitate the reaction, not just the hydronium ion. lookchem.comrsc.org The stability of the acetal is significant, and its hydrolysis often requires forcing conditions or the use of specific catalysts to proceed at a reasonable rate. researchgate.net
Ester Group Transformations in this compound Mediated Reactions
The methyl ester functionality of this compound can undergo several key transformations, including saponification and transesterification.
Saponification: This is the base-promoted hydrolysis of the ester. The reaction is effectively irreversible as the carboxylate salt formed is resistant to further nucleophilic attack. researchgate.netresearchgate.net The mechanism involves the nucleophilic acyl substitution by a hydroxide (B78521) ion on the ester carbonyl carbon. This leads to a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion and forming a carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid to yield the carboxylate salt and methanol.
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. mdpi.comoup.com Base-catalyzed transesterification is generally faster than the acid-catalyzed counterpart. mdpi.com In the presence of a base like sodium methoxide, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester carbonyl. researchgate.netoup.com Acid-catalyzed transesterification, on the other hand, proceeds by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a neutral alcohol molecule.
The relative rates of saponification and transesterification can be influenced by reaction conditions such as temperature and the molar ratio of reactants. mdpi.com
Nucleophilic and Electrophilic Activation of this compound
The carbon atom alpha to the ester carbonyl group in this compound can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. bham.ac.ukbyjus.com This enolate is a potent nucleophile and a key intermediate in many carbon-carbon bond-forming reactions. byjus.com The formation of either the (E)- or (Z)-enolate can be influenced by the reaction conditions, which in turn can dictate the stereochemical outcome of subsequent reactions. bham.ac.uk For simple esters like methyl propionate, the formation of the (E)-enolate is generally favored. bham.ac.ukubc.ca
Once formed, the enolate can react with various electrophiles. For instance, it can undergo alkylation with alkyl halides or participate in aldol (B89426) reactions with aldehydes and ketones. byjus.comnih.gov The reactivity of the enolate is a cornerstone of its synthetic utility.
Electrophilic activation of the molecule can occur at the carbonyl oxygen of the ester group. Protonation or coordination to a Lewis acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. This principle is utilized in acid-catalyzed esterification and transesterification reactions.
Reaction Pathways Involving C-C Bond Formation and Functionalization of this compound
This compound serves as a valuable C3 building block in organic synthesis. researchgate.netresearchgate.net Its ability to form an enolate allows for a variety of C-C bond-forming reactions.
One important application is its use in condensation reactions. For example, it can be condensed with methyl formate (B1220265) in the presence of sodium hydride. organische-chemie.chorganic-chemistry.org This reaction extends the carbon chain and introduces a new functional group.
Furthermore, the enolate of this compound can participate in aldol-type reactions. The reaction with aldehydes, often mediated by titanium tetrachloride, can proceed with high diastereoselectivity, leading to the formation of syn-aldol products. nih.gov This stereocontrol is crucial in the synthesis of complex natural products.
The bifunctional nature of this compound also allows for its use in the synthesis of heterocyclic compounds. For example, it has been used in the preparation of tetrahydro-β-carboline derivatives and thiophene-3-carboxylates. researchgate.netchemicalbook.com In some synthetic routes, the acetal is first hydrolyzed to the corresponding aldehyde, which then participates in subsequent cyclization reactions. nih.govnih.gov
Computational Chemistry Approaches to Elucidate this compound Reactivity and Transition States
While specific computational studies exclusively focused on this compound are not extensively reported in the provided search results, computational chemistry offers powerful tools to understand its reactivity. Density Functional Theory (DFT) calculations, for example, can be employed to model the transition states of its various reactions.
For the acetal hydrolysis, computational methods can elucidate the energy barriers for each step of the mechanism, including protonation, C-O bond cleavage, and nucleophilic attack by water. masterorganicchemistry.com This can help in understanding the rate-determining step and the influence of different acid catalysts.
In the case of enolate formation, calculations can predict the relative stabilities of the (E)- and (Z)-enolates and the transition state energies for their formation with different bases and in various solvents. This is critical for predicting and explaining the stereochemical outcomes of subsequent aldol and alkylation reactions. bham.ac.uk
For C-C bond-forming reactions, computational modeling can help to rationalize the observed diastereoselectivity in aldol reactions by analyzing the different possible transition state geometries (e.g., chair-like or boat-like) and their corresponding energies. nih.gov Such studies provide a deeper, molecular-level understanding of the factors controlling the reactivity and selectivity of this versatile chemical compound.
Methyl 3,3 Dimethoxypropionate As a Versatile Building Block in Complex Molecule Synthesis
Synthesis of Heterocyclic Compounds Utilizing Methyl 3,3-Dimethoxypropionate
The reactivity of this compound makes it an ideal precursor for the synthesis of numerous heterocyclic systems, which are core scaffolds in many biologically active compounds and functional materials.
Pyrimidine (B1678525) Derivatives Synthesis from this compound and Amidinium Salts
The synthesis of pyrimidine derivatives, a class of compounds with significant biological activities, can be achieved through the reaction of this compound with amidinium salts. This reaction typically proceeds via a condensation mechanism, where the amidine moiety provides the nitrogen atoms necessary for the formation of the pyrimidine ring. The reaction of this compound with guanidine (B92328) carbonate, for instance, leads to the formation of methyl 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoates. tesisenred.net These resulting pyrimidine derivatives are open-chain analogs of pyrido[2,3-d]pyrimidines, which are known for their interesting biological activities. tesisenred.net
Formation of 3-Indolyl α,β-Unsaturated Carbonyl Compounds
This compound is a key reagent in the acid-catalyzed synthesis of 3-indolyl α,β-unsaturated carbonyl compounds. scbt.comresearchgate.netchemicalbook.comsigmaaldrich.com This reaction involves the electrophilic substitution of indoles at the C3 position with an electrophile generated in situ from this compound. The reaction is efficiently catalyzed by strong acids, such as 35% aqueous HCl in acetic acid. researchgate.net This method has been shown to be effective for a range of indole (B1671886) derivatives, including those with electron-rich benzene (B151609) rings, and can provide the corresponding α,β-unsaturated esters in high yields. researchgate.net
Table 1: Synthesis of 3-Indolyl α,β-Unsaturated Carbonyl Compounds
| Indole Derivative | Catalyst | Solvent | Product | Yield | Reference |
| 3-(4-Fluorophenyl)-1-isopropyl-1H-indole | 35% HCl (aq) | Acetic Acid | Corresponding α,β-unsaturated ester | Nearly quantitative | researchgate.net |
| Various electron-rich benzene derivatives | 35% HCl (aq) | Acetic Acid | Corresponding α,β-unsaturated esters | High | researchgate.net |
Preparation of Thiophene-3-carboxylates
The synthesis of thiophene-3-carboxylates can be achieved through various synthetic routes, some of which may utilize precursors derived from or related to this compound. While direct conversion is not explicitly detailed, related structures are employed in cycloaddition reactions. For example, a novel synthesis of thiophene-3-carboxylates involves the cycloaddition of 3-mercapto-2-butanone (B1585005) with methyl 3-methoxyacrylate, a compound that can be synthesized from this compound, followed by acid-catalyzed aromatization. researchgate.net More recent methods involve the palladium iodide-catalyzed oxidative cyclization of 1-(methylthio)-3-yn-2-ols to produce thiophene-3-carboxylic esters. nih.gov
Elaboration into Tetrahydro-β-carboline Derivatives
This compound serves as a crucial reactant in the preparation of tetrahydro-β-carboline derivatives. chemicalbook.comcookechem.compharmaffiliates.com These compounds are of significant interest due to their potential as antitumor and antimetastatic agents. The synthesis typically involves a Pictet-Spengler reaction, where a tryptamine (B22526) derivative is condensed with the aldehyde functionality of this compound (or its in situ generated equivalent) to form the tetrahydro-β-carboline ring system.
Synthetic Routes to Uracil (B121893) Derivatives
This compound is a valuable precursor in the synthesis of uracil and its derivatives. chemsrc.comgoogle.comresearchgate.net One common method involves the condensation cyclization of this compound with urea (B33335) in the presence of a base, such as sodium methoxide (B1231860). google.com This reaction can be carried out in solvents like toluene, xylene, or chlorobenzene. google.com Additionally, acyclic nucleoside analogues of uracil have been synthesized through the cyclization of appropriately functionalized ureas with this compound. researchgate.net
Table 2: Synthesis of Uracil Derivatives
| Reactants | Base | Solvent | Product | Reference |
| This compound, Urea | Sodium Methoxide | Toluene | Uracil | google.com |
| Functionalized Ureas, this compound | Not specified | Not specified | 1-(Hydroxyalkoxy)uracil derivatives | researchgate.net |
Derivatization to Acrylic Acid and Propenoate Structures
This compound can be derivatized to form other important synthetic intermediates, such as acrylic acid and various propenoate structures. For instance, it can be hydrolyzed under acidic conditions to generate malonate semialdehyde. nih.gov Furthermore, this compound can be synthesized via the palladium-catalyzed oxidation of acrylic acid in methanol (B129727). researchgate.net This process achieves a high conversion of acrylic acid with excellent selectivity for the desired product. researchgate.net The reverse transformation, the elimination of methanol from this compound under acidic conditions, can yield methyl 3-methoxyacrylate, an electron-poor enol ether and a valuable Michael acceptor. researchgate.net
Conversion of this compound to Methyl 3-Methoxyacrylate
The conversion of this compound to methyl 3-methoxyacrylate is a crucial step in many synthetic routes. This transformation is typically achieved through an acid-catalyzed elimination of methanol. researchgate.net Various acidic catalysts can be employed for this reaction, including methanesulfonic acid and p-toluenesulfonic acid. ambeed.com
One documented method involves heating this compound with methanesulfonic acid under a constant flow of nitrogen. The methanol formed during the reaction is distilled off to drive the equilibrium towards the product. This process can yield methyl 3-methoxyacrylate with high purity after rectification. google.com Another approach utilizes p-toluenesulfonic acid monohydrate in water at elevated temperatures. ambeed.com The reaction conditions can be optimized to achieve high yields and selectivity for methyl 3-methoxyacrylate. ambeed.comgoogle.com
For instance, one process describes the use of methanesulfonic acid added to this compound, followed by heating to 160°C. This method resulted in an 85% yield of methyl 3-methoxyprop-2-enoate with 99% purity after purification. google.com In a different example, using p-toluenesulfonic acid in water at 160°C for 6 hours, a yield of 82% for methyl 3-methoxyacrylate was reported. ambeed.com
| Catalyst | Reaction Conditions | Yield of Methyl 3-methoxyacrylate | Purity | Reference |
| Methanesulfonic acid | 160°C, constant nitrogen flow | 85% | 99% (after rectification) | google.com |
| p-Toluenesulfonic acid monohydrate | 160°C, 6 hours, in water | 82% | 98.7% (GC normalized) | ambeed.com |
Synthesis of (E)-Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxypropenoate
This compound is a key precursor in the synthesis of (E)-Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxypropenoate, an important intermediate for the fungicide azoxystrobin (B1666510). googleapis.comwipo.intwipo.int The synthesis involves a multi-step process.
The general route involves the reaction of methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate with 4,6-dichloropyrimidine. googleapis.comwipo.int This substitution reaction yields methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate. googleapis.comwipo.int Subsequently, this intermediate undergoes a dealcoholization reaction, eliminating one molecule of methanol, to form the final product, (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate. googleapis.comwipo.int
The efficiency of the initial substitution reaction can be significantly improved by activating the basic catalyst used. googleapis.comwipo.int This activation process can involve calcining the catalyst to remove crystal water, followed by grinding and heating to increase its surface area and activation energy. googleapis.comgoogle.com Catalysts such as sodium carbonate (Na2CO3) and potassium carbonate (K2CO3) have been used. googleapis.com For example, a patent describes calcining Na2CO3 at 320°C, grinding it, and then heating it under vacuum to create a highly active catalyst. googleapis.com This pre-treatment of the catalyst has been shown to improve the catalytic efficiency and the conversion rate of the reaction. googleapis.comwipo.int
Following the substitution, the dealcoholization step is often acid-catalyzed. For instance, the intermediate can be treated with an acid catalyst like sodium bisulfate (NaHSO₄) under vacuum at elevated temperatures to yield the final α,β-unsaturated ester.
| Step | Reactants | Catalyst/Conditions | Product | Reference |
| Substitution | Methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate, 4,6-dichloropyrimidine | Activated basic catalyst (e.g., Na2CO3) | Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate | googleapis.comwipo.int |
| Dealcoholization | Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate | Acid catalyst (e.g., NaHSO₄), heat, vacuum | (E)-Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxypropenoate |
Applications of this compound in Targeted Synthesis for Biological Applications
Intermediates for Antitumor Growth and Metastasis Agents (e.g., Tetrahydro-β-carboline Derivatives)
This compound serves as a valuable reactant in the preparation of tetrahydro-β-carboline derivatives, which have shown potential as agents that inhibit tumor growth and metastasis. chemicalbook.com These complex heterocyclic compounds are synthesized through multi-step sequences where this compound provides a key building block. The synthesis of these derivatives often involves reactions where the versatile functionality of this compound is exploited to construct the core carboline structure.
Precursors for Agrochemicals (e.g., Fungicides like Azoxystrobin)
This compound is a critical intermediate in the industrial synthesis of the broad-spectrum fungicide, azoxystrobin. wipo.intgoogle.comgoogle.com The synthesis of azoxystrobin involves the preparation of a key intermediate, methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropanoate, which is also referred to as 'azoxystrobin acetal'. google.comgoogle.com This acetal (B89532) is a novel compound in its own right and is formed from precursors derived from this compound. google.comgoogle.com The subsequent conversion of this acetal to the final methoxyacrylate structure of azoxystrobin is a pivotal step in the manufacturing process. google.comgoogle.com
Development of Pharmaceutical Intermediates
Beyond its specific applications in antitumor agents and agrochemicals, this compound is utilized in the development of various other pharmaceutical intermediates. ambeed.com Its ability to participate in a range of chemical reactions makes it a versatile starting material for creating complex molecular scaffolds. For example, it has been used in the synthesis of 3-indolyl α,β-unsaturated carbonyl compounds. chemicalbook.comscbt.comsigmaaldrich.com This reaction is efficiently catalyzed by a 35% aqueous HCl solution in acetic acid.
Emerging Research Frontiers and Future Perspectives for Methyl 3,3 Dimethoxypropionate
Catalysis and Organocatalysis in Methyl 3,3-Dimethoxypropionate Transformations
The transformation of this compound often relies on effective catalytic systems to achieve high efficiency and selectivity. Both metal-based catalysis and organocatalysis have proven instrumental in harnessing the synthetic potential of this compound.
In one instance, this compound is utilized in the synthesis of halo quinolin-2(1H)-ones. researchgate.netacs.org The process involves the acylation of anilines with this compound under basic conditions, followed by cyclization in sulfuric acid. researchgate.netacs.org This two-step sequence has been successfully scaled up to an 800g scale. researchgate.netacs.org
Furthermore, the oxidation of acrylic acid in methanol (B129727) over a PdCl2/CuCl2 catalyst has been shown to produce this compound. researchgate.netresearchgate.net This reaction proceeds with high conversion and selectivity, suggesting a pathway involving the initial esterification of acrylic acid to methyl acrylate (B77674), followed by oxidation to an intermediate aldehyde which then reacts with methanol. researchgate.netresearchgate.net
Heteropoly acids, such as H5PMo10V2O40·xH2O, have been investigated as catalysts for the reaction of this compound to form methyl coumalate, albeit with low yields observed in batch reactions. dur.ac.uk
Stereoselective Synthesis and Chiral Induction with this compound
Achieving stereocontrol in chemical reactions is a paramount goal in modern organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. This compound serves as a valuable starting material in stereoselective synthesis, enabling the creation of specific stereoisomers.
One notable application is in the synthesis of densely functionalized pyrrolidin-2-ones through a one-pot conjugate addition/nitro-Mannich/lactamisation reaction. ucl.ac.uk The development of an asymmetric protocol for this reaction highlights the potential for chiral induction. ucl.ac.uk Furthermore, efforts have been made to apply this methodology to the synthesis of the human neutrophil elastase inhibitor GW311616A. ucl.ac.uk
In another example, the transesterification of a 1,3-diol with this compound is a key step in the synthesis of a β-dimethyl acetal (B89532) ester. bu.edu This reaction utilizes Otera's catalyst to facilitate the coupling. bu.edu The potential for creating stereogenic centers in subsequent steps, such as aldol (B89426) reactions, is a key consideration, with possibilities for employing chiral ligands and Lewis acids to achieve stereoselectivity. bu.edu
Integration of this compound into Multicomponent Reactions and Domino Sequences
Multicomponent reactions (MCRs) and domino (or cascade) sequences are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. These processes are characterized by the formation of multiple chemical bonds in a sequential manner without the need for isolating intermediates. The integration of this compound into such reaction cascades is an active area of research.
For instance, a practical and scalable synthesis of halo quinolin-2(1H)-ones has been developed from inexpensive halo anilines in a two-step sequence. acs.org The anilines are first acylated with this compound, and the resulting crude amides undergo cyclization in sulfuric acid. researchgate.netacs.org This tandem amidation/cyclization process demonstrates the utility of this compound in streamlined synthetic routes.
The development of a one-pot conjugate addition/nitro-Mannich/lactamisation reaction to produce highly functionalized pyrrolidin-2-ones further illustrates the power of domino sequences involving derivatives of this compound. ucl.ac.uk This approach has also been extended to the synthesis of piperazin-2-ones. ucl.ac.uk
Flow Chemistry and Continuous Processing for this compound Applications
Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to reactions involving this compound is an emerging frontier with significant industrial potential.
A continuous process for the preparation of alkyl 3,3-dialkoxypropionates, including this compound, has been developed using a loop reactor. google.com This method involves the reaction of ketene (B1206846) with an orthoformate in the presence of an acidic catalyst. google.com The use of a loop reactor allows for the continuous addition of starting materials and removal of the product, leading to an efficient and controlled process. google.com In a specific example, a yield of 82% (based on conversion) was achieved for this compound. google.com
The synthesis of difluoromethyl pyrazole (B372694) carboxylic alkyl ester, an intermediate for fungicides, also utilizes a continuous process for the preparation of the required alkyl 3,3-dialkoxypropionate. googleapis.com This highlights the industrial relevance of continuous flow methods for the production of derivatives of this compound.
Advanced Spectroscopic and Analytical Techniques for Studying this compound Reactions
The elucidation of reaction mechanisms and the characterization of products formed in reactions involving this compound rely heavily on advanced spectroscopic and analytical techniques. These tools provide crucial insights into the molecular transformations occurring.
Standard analytical techniques such as Gas Chromatography (GC) are used to determine the purity of this compound and to monitor reaction progress. google.com For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are routinely employed. acs.orgnih.gov The PubChem database provides access to various IR spectra, including FTIR, ATR-IR, and vapor phase IR, for this compound. nih.gov
In more complex studies, such as the investigation of the photochemistry of arylsulfonamides, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for product analysis and the identification of photodegradation pathways. Furthermore, phylogenetic analysis using internal transcribed spacer (ITS) sequences and GC-MS have been used to identify fungal isolates that produce this compound and to confirm the presence of other bioactive compounds. researchgate.net
Q & A
Q. What are the key physicochemical properties of methyl 3,3-dimethoxypropionate, and how do they influence experimental design?
this compound is a liquid with a boiling point of 77°C at 20 mmHg, density of 1.045 g/mL, and flash point of 150°F (66°C) . These properties dictate storage conditions (e.g., refrigeration, inert atmosphere) and handling protocols (e.g., ventilation to avoid vapor accumulation). Its low boiling point suggests distillation as a viable purification method, while the flash point necessitates fire-safe lab practices. The compound’s stability under acidic/basic conditions is critical for reactions involving nucleophiles or catalysts .
Q. What are the established synthetic routes for this compound, and how can they be adapted for lab-scale synthesis?
Industrial methods include (1) catalytic oxidative condensation of methanol with methyl acrylate, (2) Claisen condensation of trimethyl orthoacetate with methyl acetate, and (3) addition reactions involving trimethyl orthoacetate and alkenes . For lab-scale synthesis, the Claisen condensation route is preferred due to reagent accessibility and mild conditions. Optimization involves controlling stoichiometry (e.g., excess methanol) and using anhydrous conditions to minimize hydrolysis .
Q. How does this compound function as a precursor in heterocyclic synthesis?
The compound’s dimethoxy groups act as protecting groups, enabling selective deprotection under acidic conditions to generate β-ketoesters or enaminones. For example, treatment with TMSOTf yields methyl (E)-5-methoxy-3-oxopent-4-enoate (87% yield), a key intermediate for Strychnos alkaloid frameworks . The methoxy groups also stabilize intermediates during cyclocondensation reactions, as seen in the synthesis of thyrostatics (e.g., thiouracil derivatives) .
Advanced Research Questions
Q. How can conflicting data on reaction yields involving this compound be resolved?
Discrepancies in reported yields (e.g., 87% vs. lower values in similar reactions) often stem from impurities in starting materials, variations in catalyst loading, or incomplete deprotection. Systematic studies using standardized purity assays (e.g., GC-MS, NMR) and controlled reaction parameters (temperature, moisture) are essential. Meta-analysis frameworks like the Cochrane Handbook recommend sensitivity analyses to identify outlier studies . Heterogeneity metrics (e.g., I² statistic) can quantify variability across datasets .
Q. What mechanistic insights explain the role of this compound in NHSI-catalyzed asymmetric syntheses?
In the synthesis of methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3,3-dimethoxypropanoate, NHSI (N-hydroxy succinimide) acts as a dual hydrogen-bond donor and Brønsted acid. DFT calculations suggest the methoxy groups stabilize transition states via dipole interactions, enhancing enantioselectivity. Kinetic studies show rate-limiting steps involve C-O bond cleavage in the dimethoxypropionate moiety, which can be accelerated by polar aprotic solvents (e.g., DMF) .
Q. How do competing reaction pathways (e.g., hydrolysis vs. cyclization) affect the utility of this compound in total synthesis?
Under acidic conditions, the compound undergoes hydrolysis to 3,3-dimethoxypropionic acid, which can dimerize or react with nucleophiles. Competing cyclization (e.g., in Strychnos alkaloid synthesis) is controlled by adjusting acid strength: MeSO₃H promotes THBC formation (86% yield), while weaker acids favor enaminone byproducts . Solvent polarity and temperature gradients further modulate pathway selectivity.
Q. What strategies mitigate batch-to-batch variability in this compound-derived intermediates?
Variability arises from trace impurities (e.g., residual methanol or methyl acrylate) and inconsistent acetal protection. Strategies include:
- QC protocols : Headspace GC for residual solvent detection.
- In situ derivatization : Using TMSCl to stabilize intermediates during purification.
- DoE optimization : Response surface methodology to identify critical factors (e.g., pH, catalyst loading) .
Methodological Guidance
- Synthetic Optimization : Use anhydrous K₂CO₃ in Claisen condensations to minimize side reactions .
- Analytical Validation : Employ ¹³C NMR to confirm acetal integrity and LC-MS to detect degradation products .
- Safety : Follow TCI America’s guidelines for handling flammable liquids (e.g., grounding equipment, avoiding static discharge) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
